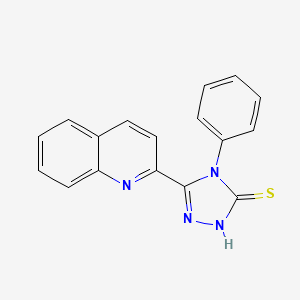

4-phenyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-phenyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the triazole ring. The phenyl and quinolinyl groups are likely to contribute to the overall stability of the molecule through pi stacking interactions .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. Generally, triazoles are stable and have good thermal and chemical stability .Applications De Recherche Scientifique

- SMR000198562 exhibits promising anticancer potential. Research suggests that it may inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis, and suppressing angiogenesis .

- SMR000198562 demonstrates antimicrobial effects against bacteria, fungi, and parasites. It could serve as a lead compound for developing novel antibiotics or antifungal agents .

- Studies indicate that SMR000198562 may protect neurons from oxidative stress, inflammation, and excitotoxicity .

- SMR000198562 exhibits anti-inflammatory actions by modulating cytokines and inhibiting inflammatory pathways .

- The compound scavenges free radicals and reduces oxidative damage, which is crucial for overall health and disease prevention .

- Some studies suggest that SMR000198562 could improve insulin sensitivity, regulate glucose metabolism, and reduce obesity-related inflammation .

- SMR000198562 may have cardioprotective effects by reducing oxidative stress and inflammation in cardiovascular tissues .

- Structural studies and computational modeling of SMR000198562 can guide drug design efforts. Researchers analyze its interactions with target proteins to develop more potent derivatives .

Anticancer Properties

Antimicrobial Activity

Neuroprotective Potential

Anti-inflammatory Effects

Antioxidant Properties

Metabolic Syndrome and Diabetes

Cardiovascular Health

Chemical Biology and Drug Design

Mécanisme D'action

Propriétés

IUPAC Name |

4-phenyl-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4S/c22-17-20-19-16(21(17)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOBXNIUEKHZNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)

![dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate](/img/structure/B5732994.png)

![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)

![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)

![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)

![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)